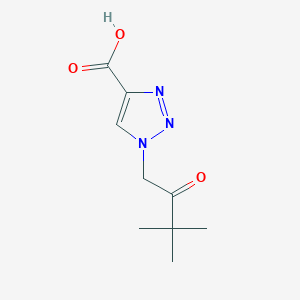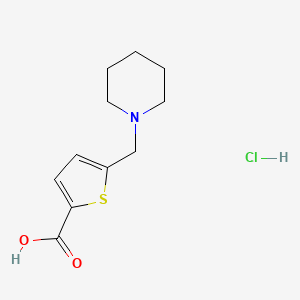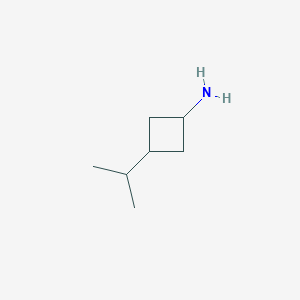
3-(Propan-2-yl)cyclobutan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular weight of 3-(Propan-2-yl)cyclobutan-1-amine is 113.2 g/mol. The InChI code for this compound is 1S/C7H15N.ClH/c1-5(2)6-3-7(8)4-6;/h5-7H,3-4,8H2,1-2H3;1H .Physical And Chemical Properties Analysis
3-(Propan-2-yl)cyclobutan-1-amine is a powder at room temperature .Scientific Research Applications
Cyclobutane Derivatives in Synthesis
The synthesis and application of cyclobutane derivatives, including those related to 3-(Propan-2-yl)cyclobutan-1-amine, have been explored extensively. For instance, studies have demonstrated that cyclobutadiene intermediates play a crucial role in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, leading to the formation of structurally complex and functionally rich cyclobutane derivatives (Eisch, Hallenbeck, & Lucarelli, 1991). This highlights the utility of cyclobutane frameworks in constructing valuable compounds for further chemical transformations.
Bioactive Cyclobutane Analogues
Cyclobutane-containing compounds have been investigated for their bioactivity, including their role as VLA-4 antagonists. The efficient synthesis of 3-aminocyclobut-2-en-1-ones, by condensation of cyclobuta-1,3-diones with primary amines, has produced potent antagonists of VLA-4, demonstrating the significance of cyclobutane cores in the development of therapeutic agents (Brand, de Candole, & Brown, 2003).
Advanced Synthetic Methods
The development of synthetic methodologies for cyclobutane derivatives has been a focus of recent research. For example, diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes illustrates advanced strategies for constructing cyclobutane derivatives with high stereocontrol, which are important substructures in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
Material Science Applications
In material science, the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their application as inhibitors for carbon steel corrosion demonstrates the versatility of cyclobutane derivatives beyond pharmaceutical applications. These compounds form protective layers on metal surfaces, showcasing their potential in corrosion inhibition (Gao, Liang, & Wang, 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-propan-2-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5(2)6-3-7(8)4-6/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFAIIJUKMDTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



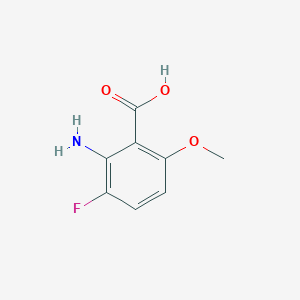
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)


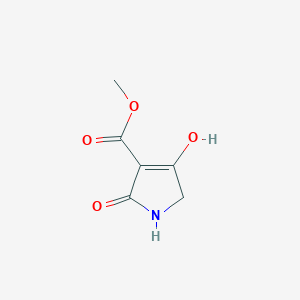
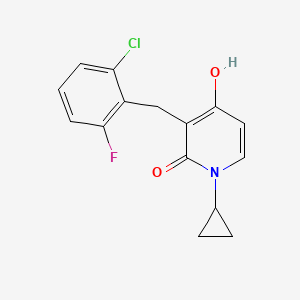
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
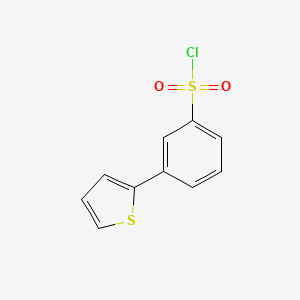
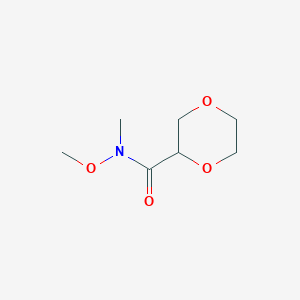
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
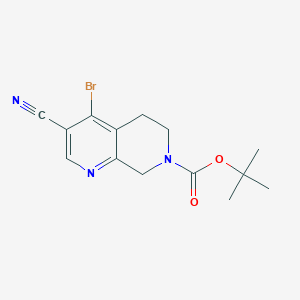
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
